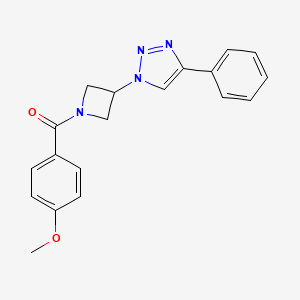

(4-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

The compound features a 4-methoxyphenyl group linked via a methanone moiety to a 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine core. The azetidine (4-membered saturated ring) distinguishes it from larger cyclic systems, offering unique steric and electronic properties.

Properties

IUPAC Name |

(4-methoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-25-17-9-7-15(8-10-17)19(24)22-11-16(12-22)23-13-18(20-21-23)14-5-3-2-4-6-14/h2-10,13,16H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRVROLWNBTXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring followed by the introduction of the triazole moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

For instance, a typical synthetic route might start with the preparation of the azetidine intermediate through a cyclization reaction. This intermediate is then reacted with a phenyl-substituted triazole under conditions that promote the formation of the final compound. The reaction may require heating and the use of a base to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, (4-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with various molecular targets. The triazole moiety, in particular, is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

1-(4-Methoxyphenyl)-2-(4-Phenyl-1H-1,2,3-Triazol-1-yl)Ethan-1-one (3j)

- Core Structure : Ethane-1-one chain instead of azetidine.

- Key Differences: Lacks the azetidine ring, reducing ring strain and altering conformational flexibility. Shorter linker between triazole and methanone groups.

- Synthesis : Cu-catalyzed click chemistry under green LED irradiation (86% yield) .

- Significance : Demonstrates the role of linker length in molecular interactions.

(3-{4-[(Benzyloxy)Methyl]-1H-1,2,3-Triazol-1-yl}Azetidin-1-yl)(Cyclohexyl)Methanone

- Core Structure : Azetidine with a benzyloxymethyl-substituted triazole.

- Key Differences :

- Cyclohexyl group replaces 4-methoxyphenyl, reducing aromatic interactions.

- Benzyloxymethyl on triazole introduces steric bulk compared to phenyl.

- Significance : Highlights the impact of triazole substituents on molecular volume and solubility .

1-Morpholino-3-(4-Phenyl-1H-1,2,3-Triazol-1-yl)Propan-1-one (2aca)

- Core Structure : Propan-1-one linker with morpholine.

- Key Differences :

- Morpholine (6-membered ring) vs. azetidine (4-membered ring), altering electronic and steric profiles.

- Longer aliphatic chain increases flexibility.

- Synthesis : Solution-phase synthesis (94% yield) .

- Significance : Illustrates how heterocyclic substituents (morpholine vs. azetidine) modulate pharmacokinetics.

(2RS,6RS)-2-(4-Methoxyphenyl)-6-(2-(4-Phenyl-1H-1,2,3-Triazol-1-yl)Ethyl)Dihydro-2H-Pyran-4(3H)-one

- Core Structure: Dihydropyranone ring with ethyl-triazole substituent.

- Key Differences: Pyranone core introduces additional hydrogen-bonding sites. Ethyl linker between triazole and pyranone increases rotational freedom.

- Synthesis : DDQ-mediated oxidative C–H activation and click chemistry .

- Significance: Shows how core ring systems (pyranone vs. azetidine) influence scaffold rigidity.

Substituent Effects

- 4-Methoxyphenyl Group: Common in the target compound, 3j, and dihydropyranone hybrids. Enhances solubility due to the methoxy group’s electron-donating effects .

- Phenyl-Triazole Moiety : Found in all analogs. Critical for π-π stacking and metal coordination (e.g., Cu in corrosion inhibition) .

- Azetidine vs. Larger Rings: Azetidine’s smaller ring increases strain but may improve binding affinity in compact active sites compared to morpholine or pyranone derivatives .

Biological Activity

The compound (4-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone represents a new class of triazole-based compounds that have garnered attention due to their potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing from various studies and data sources.

Chemical Structure

The compound can be depicted as follows:

It features a methoxyphenyl group attached to a triazole moiety and an azetidine ring, which contribute to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through click chemistry methods, allowing for the formation of the triazole linkage. The general synthetic pathway includes:

- Formation of the Triazole : Utilizing azide and alkyne components.

- Azetidine Formation : Cyclization reactions involving amines and carbonyl compounds.

- Final Coupling : Linking the methoxyphenyl group to the azetidine derivative.

Antimicrobial Properties

Recent studies indicate that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi due to their ability to interfere with cell wall synthesis and function.

| Study | Organism Tested | Activity |

|---|---|---|

| Study A | E. coli | Effective (MIC = 32 µg/mL) |

| Study B | S. aureus | Moderate (MIC = 64 µg/mL) |

| Study C | C. albicans | Effective (MIC = 16 µg/mL) |

Anticancer Activity

The anticancer potential of triazole derivatives has been investigated extensively. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 12 | ROS generation |

Anti-inflammatory Effects

Triazole-based compounds have also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial activity of various triazole derivatives revealed that modifications at the phenyl ring significantly enhanced activity against resistant strains of bacteria.

- Case Study on Cancer Cell Lines : In vitro studies showed that treatment with the compound resulted in reduced viability in multiple cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Case Study on Inflammation : Animal models treated with the compound exhibited reduced swelling and pain in inflammatory conditions, suggesting its therapeutic potential in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.